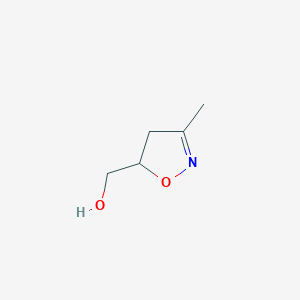(3-Methyl-4,5-dihydroisoxazol-5-yl)methanol
CAS No.: 77790-73-9
Cat. No.: VC5837196
Molecular Formula: C5H9NO2
Molecular Weight: 115.132
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77790-73-9 |
|---|---|
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.132 |
| IUPAC Name | (3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
| Standard InChI | InChI=1S/C5H9NO2/c1-4-2-5(3-7)8-6-4/h5,7H,2-3H2,1H3 |
| Standard InChI Key | IULDMOIFJXPJQE-UHFFFAOYSA-N |
| SMILES | CC1=NOC(C1)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a 4,5-dihydroisoxazole ring—a five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively. Partial saturation at the 4,5-positions reduces ring strain compared to fully unsaturated isoxazoles, conferring distinct electronic and steric properties . The methyl group at position 3 and the hydroxymethyl group at position 5 introduce chirality, making stereochemical analysis critical for understanding its reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Density | Not reported (N/A) |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP (Partition Coefficient) | Estimated 0.72 |
The molecular formula and weight are confirmed by analytical data from ABcr GmbH , while theoretical LogP values suggest moderate hydrophobicity, influencing solubility in organic solvents.
Synthetic Routes and Optimization
Cyclization of Oxime Intermediates
A common synthesis involves the cyclization of hydroxylamine derivatives. For example, hydroxylamine hydrochloride reacts with α,β-unsaturated ketones to form oxime intermediates, which undergo intramolecular cyclization under acidic or basic conditions . In one protocol, tert-butyl ((2-(hydroxyimino)ethyl)carbamate) is treated with sodium hypochlorite (NaOCl) in dichloromethane (DCM) to yield the dihydroisoxazole core .
Functionalization and Purification
Post-cyclization, the hydroxymethyl group is introduced via nucleophilic substitution or oxidation. For instance, Method E from Patent WO2014111871A1 employs EDCI·HCl and HOBt as coupling agents to attach methanol-derived moieties . Purification typically involves silica gel chromatography using ethyl acetate/petroleum ether mixtures, achieving >95% purity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NH₂OH·HCl, NaHCO₃, EtOH, RT | Oxime formation |
| 2 | NaOCl, DCM, 12 h | Cyclization |
| 3 | EDCI·HCl, HOBt, DMF, RT | Hydroxymethyl introduction |
| 4 | Ethyl acetate/petroleum ether | Purification |
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at low temperatures (2–8°C) in inert atmospheres .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N stretch) confirm the hydroxymethyl and imine functionalities .
-
NMR: ¹H NMR (CDCl₃) displays signals at δ 4.2 ppm (d, 2H, CH₂OH) and δ 1.3 ppm (s, 3H, CH₃), consistent with the proposed structure .
Reactivity and Derivative Formation
Oxidation and Esterification
The primary alcohol group undergoes oxidation to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or esterification with acetyl chloride. Such derivatives are pivotal in prodrug design, enhancing bioavailability .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids enable arylation at position 5, expanding the compound’s utility in constructing complex heterocycles . For example, reaction with biphenyl-2-ylboronic acid in dioxane/water at 110°C yields biaryl derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume